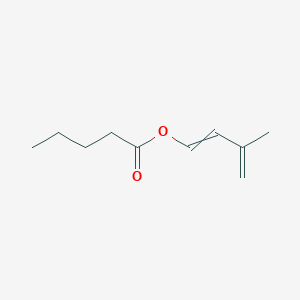
3-Methylbuta-1,3-dien-1-YL pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbuta-1,3-dien-1-yl pentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pentanoate group attached to a 3-methylbuta-1,3-dien-1-yl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbuta-1,3-dien-1-yl pentanoate can be achieved through several methods. One common approach involves the esterification of 3-Methylbuta-1,3-dien-1-ol with pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
化学反应分析
Types of Reactions
3-Methylbuta-1,3-dien-1-yl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
3-Methylbuta-1,3-dien-1-yl pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of 3-Methylbuta-1,3-dien-1-yl pentanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis is crucial for the compound’s biological activity and its potential use in drug delivery systems.
相似化合物的比较
Similar Compounds
3-Methylbuta-1,2-dien-1-yl phosphonates: These compounds share a similar diene structure but differ in their functional groups.
3-Methylbuta-1,3-dien-2-yl derivatives: These compounds have variations in the position of the double bonds and substituents.
Uniqueness
3-Methylbuta-1,3-dien-1-yl pentanoate is unique due to its specific ester linkage and the presence of a conjugated diene system. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
186640-97-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
3-methylbuta-1,3-dienyl pentanoate |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-10(11)12-8-7-9(2)3/h7-8H,2,4-6H2,1,3H3 |
InChI 键 |
LUNTYSJBBHZIOB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)OC=CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
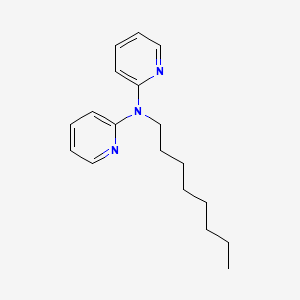
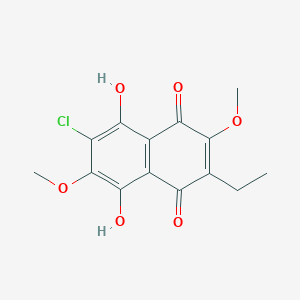
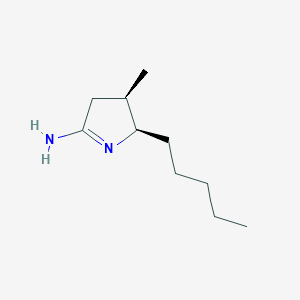

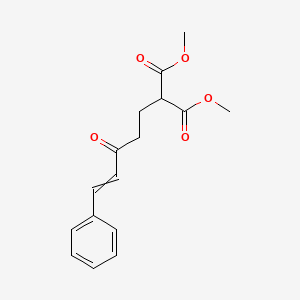
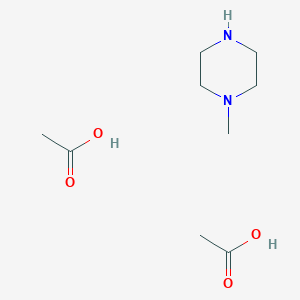

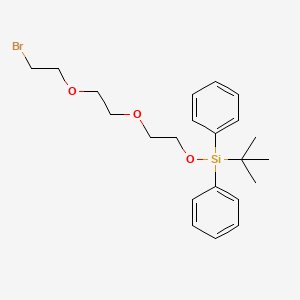
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
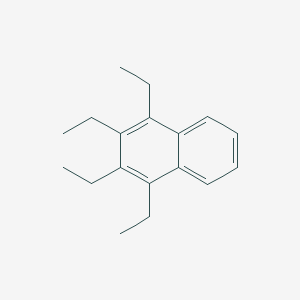
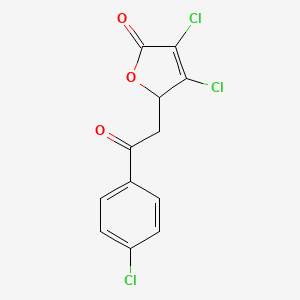
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
